molecular formula C8H5BrCl2O B13427932 1-(5-Bromo-2,4-dichlorophenyl)ethanone

1-(5-Bromo-2,4-dichlorophenyl)ethanone

Cat. No.: B13427932
M. Wt: 267.93 g/mol
InChI Key: MAASYNJUKBGFDP-UHFFFAOYSA-N
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Description

1-(5-Bromo-2,4-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H5BrCl2O It is a derivative of ethanone, where the phenyl ring is substituted with bromine and chlorine atoms at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2,4-dichlorophenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 1-(2,4-dichlorophenyl)ethanone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2,4-dichlorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted ethanones.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(5-Bromo-2,4-dichlorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2,4-dichlorophenyl)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromo-2,4-dichlorophenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H5BrCl2O

Molecular Weight

267.93 g/mol

IUPAC Name

1-(5-bromo-2,4-dichlorophenyl)ethanone

InChI

InChI=1S/C8H5BrCl2O/c1-4(12)5-2-6(9)8(11)3-7(5)10/h2-3H,1H3

InChI Key

MAASYNJUKBGFDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)Cl)Br

Origin of Product

United States

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